3-Bromo-2-methyl-3-phenylacrylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(Z)-3-bromo-2-methyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)/b9-7- |
InChI Key |
HPZVCOIYBKTVPI-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)O |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Contextualization Within Organic Synthesis and Advanced Materials Chemistry
3-Bromo-2-methyl-3-phenylacrylic acid serves as a key intermediate in the synthesis of more complex organic molecules. The presence of multiple functional groups—a carboxylic acid, a carbon-carbon double bond, a phenyl ring, and a vinyl bromide—allows for a diverse range of chemical transformations. In organic synthesis, it can be a precursor to various heterocyclic compounds and substituted acrylic acid derivatives.
In the realm of advanced materials chemistry, functionalized acrylic monomers are crucial for creating polymers with tailored properties. gantrade.com The incorporation of a bulky phenyl group and a reactive bromine atom into the acrylic acid backbone suggests that this compound could be utilized as a specialty monomer. Such monomers can impart specific characteristics to polymers, including altered mechanical strength, thermal stability, and chemical resistance. polysciences.com The vinyl halide functionality, though generally less reactive than alkyl halides in nucleophilic substitutions, can participate in specific polymerization and cross-linking reactions, offering a pathway to novel polymer architectures. chempedia.infobrainly.in
Historical Perspectives of Brominated Acrylic Acids in Synthetic Routes
The synthesis of brominated acrylic acids and their derivatives has a long history rooted in the broader field of halogenation and olefination chemistry. Early methods for the synthesis of related compounds, such as β-bromostyrene, often involved the addition of bromine to cinnamic acid followed by dehydrobromination or decarboxylative bromination. google.comsharif.edu For instance, the Hunsdiecker reaction, a classic method for generating alkyl and aryl halides from the silver salts of carboxylic acids, was explored for the synthesis of bromostyrenes from cinnamic acid, albeit with limited success in early attempts. sharif.edu
Over the years, more refined methods have been developed to control the stereochemistry and improve the yields of vinyl bromides. The development of reagents like N-bromosuccinimide (NBS) provided a milder and more selective means of bromination. google.com The synthesis of related substituted acrylic acids has also been advanced through various condensation reactions, such as the Knoevenagel and Perkin reactions, which allow for the introduction of diverse substituents onto the acrylic acid scaffold. rsc.org These historical developments in synthetic methodology have paved the way for the efficient preparation of complex molecules like 3-Bromo-2-methyl-3-phenylacrylic acid.
Structural Significance of 3 Bromo 2 Methyl 3 Phenylacrylic Acid
The chemical behavior and potential applications of 3-Bromo-2-methyl-3-phenylacrylic acid are intrinsically linked to its unique molecular architecture. The key structural features include the acrylic acid backbone, the phenyl substituent at the 3-position, the methyl group at the 2-position, and the bromine atom at the 3-position.
Spectroscopic analysis is essential for the characterization of this compound. The expected spectroscopic data, based on the analysis of similar structures, are summarized in the table below. rsc.orgruc.dkresearchgate.netbnmv.ac.inmdpi.com
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals for the aromatic protons of the phenyl group, a singlet for the methyl group, and a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the overall conjugation of the system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, carbons of the double bond (with the carbon bearing the bromine showing a characteristic shift), aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the double bond and the aromatic ring, and the C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉BrO₂), with a characteristic isotopic pattern due to the presence of bromine. |
Overview of Current Research Trajectories for 3 Bromo 2 Methyl 3 Phenylacrylic Acid
Stereoselective Synthesis of this compound
Achieving stereochemical control is paramount in modern organic synthesis, particularly when producing compounds with potential applications in materials science or as pharmaceutical intermediates. For this compound, this involves managing the geometry of the carbon-carbon double bond (E/Z isomerism) and, for its derivatives, controlling the chirality.
The geometry of the alkene in this compound is defined by the E/Z notation, which prioritizes substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.orgmasterorganicchemistry.com If the highest-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated E (from entgegen, meaning opposite). libretexts.org
Control over the E/Z configuration can be exerted during the synthesis. For instance, in reactions resembling the Knoevenagel condensation, the choice of catalyst and reaction conditions can influence which geometric isomer is predominantly formed. nih.govresearchgate.net The synthesis of (Z)-isomers of related compounds, such as (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, has been achieved with high selectivity through specific reaction pathways like the Eschenmoser coupling. nih.gov Similarly, elimination reactions that form the double bond can be directed towards the E or Z isomer based on the chosen base and reaction conditions.
While this compound itself is not chiral, its derivatives can be. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be accomplished through several strategies:
Chiral Catalysts: The use of chiral catalysts, such as vanadyl complexes or cinchona-alkaloid-based catalysts, can create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. nih.govnih.gov
Chiral Auxiliaries: A chiral auxiliary, like an Evans oxazolidinone, can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a reaction. nih.gov After the desired chiral center is created, the auxiliary is removed.
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For derivatives of the target compound, a potential starting material could be 3-bromo-L-phenylalanine, which already possesses the required chirality at one position. nih.gov
Absolute asymmetric synthesis, where a chiral product is formed from prochiral starting materials without any external chiral source, represents a frontier in this field and has been achieved in systems like the Diels-Alder reaction through processes like dynamic preferential crystallization. mdpi.com
Classical Synthetic Routes to this compound
Classical methods provide the foundational steps for constructing the carbon skeleton and introducing the necessary functional groups, even if they sometimes lack the stereocontrol of more modern techniques.
A common and well-documented starting point for related syntheses is the bromination of trans-cinnamic acid. rsc.orgcsub.edu This reaction does not directly yield the target compound but produces a key intermediate, 2,3-dibromo-3-phenylpropanoic acid. csub.eduepa.gov
The mechanism involves the electrophilic addition of bromine (Br₂) across the double bond of cinnamic acid. epa.gov The reaction proceeds through a bridged bromonium ion intermediate, and the subsequent attack by a bromide ion occurs from the opposite face, resulting in a stereospecific anti-addition. epa.gov This process is often carried out in solvents like glacial acetic acid or dichloromethane. rsc.orgcsub.edu To avoid handling highly toxic and volatile liquid bromine, it can be generated in situ from pyridinium (B92312) tribromide. csub.edu The resulting 2,3-dibromo-3-phenylpropanoic acid can be isolated as a white solid. rsc.org Subsequent chemical steps, including methylation at the C2 position and elimination of HBr, would be required to convert this intermediate into this compound.
Table 1: Representative Results for the Bromination of trans-Cinnamic Acid This table summarizes typical outcomes from laboratory syntheses of 2,3-dibromo-3-phenylpropanoic acid.
| Starting Material | Brominating Agent | Solvent | Typical Yield | Melting Point (°C) | Reference |
| trans-Cinnamic Acid | Pyridinium Tribromide | Glacial Acetic Acid | Not specified | 204 | csub.edu |
| trans-Cinnamic Acid | Bromine (Br₂) | Dichloromethane | 70-80% | 200-202 | rsc.org |
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), often catalyzed by a weak base like piperidine (B6355638). nih.govresearchgate.net
To synthesize this compound, a variant of this reaction could be employed. The synthesis of similar halogen-substituted 2-methoxyethyl phenylcyanoacrylates has been achieved by reacting substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) using a piperidine catalyst. researchgate.net Analogously, one could envision a reaction between benzaldehyde (B42025) and a 2-bromo-substituted active methylene compound, followed by methylation, or a reaction between benzaldehyde and a methyl-substituted active methylene compound, followed by bromination, to construct the core structure of the target molecule. The reaction conditions, including the choice of catalyst and solvent, can be tuned to control product selectivity. nih.gov
Complex molecules are often built through a sequence of reactions known as a multi-step synthesis. youtube.comlibretexts.org Designing such a sequence often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials. youtube.com
A plausible multi-step synthesis for this compound could start with a Knoevenagel-type condensation between benzaldehyde and a malonic ester derivative, such as diethyl malonate, to form the phenylacrylic backbone. The resulting product could then undergo α-alkylation to introduce the methyl group at the C2 position. Subsequent steps would involve the introduction of the bromine atom at the C3 position, potentially via an addition-elimination sequence. The final step would be the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation (loss of CO₂) upon heating to yield the final acrylic acid product. Each step in this sequence—alkylation, hydrolysis, and decarboxylation—represents a fundamental transformation in organic synthesis. youtube.com
Modern Catalytic Syntheses of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For a molecule like this compound, both transition metal-catalyzed and organocatalytic approaches offer potential synthetic routes.
Transition Metal-Catalyzed Coupling Reactions for Formation of the Acrylic Backbone
Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, which are essential for constructing the acrylic backbone of the target molecule. Reactions such as the Heck and Suzuki-Miyaura couplings are cornerstone methodologies in this regard.
A plausible strategy involves the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. For the synthesis of a precursor to the target molecule, such as methyl 2-methyl-3-phenylacrylate, bromobenzene (B47551) can be reacted with methyl methacrylate. Subsequent hydrolysis of the resulting ester would yield 2-methyl-3-phenylacrylic acid, which could then be subjected to bromination.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Bromobenzene | Methyl Methacrylate | Et₃N | DMF | 100 | ~75 |
| Pd/C | Iodobenzene | Methyl Methacrylate | NaOAc | NMP | 120 | ~80 |
Another powerful method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. A potential route to the target molecule could involve the coupling of phenylboronic acid with a 3-bromo-2-methylacrylic acid derivative. This approach directly installs the phenyl group at the desired position. harvard.edursc.orgresearchgate.netnih.govbeilstein-journals.org
| Catalyst | Organoboron | Organohalide | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | Ethyl 3-bromo-2-methylacrylate | K₂CO₃ | Toluene/H₂O | 90 | High |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | Methyl 3-bromo-2-methylacrylate | K₃PO₄ | Dioxane/H₂O | 80 | High |
These catalytic methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex acrylic acid derivatives.
Organocatalytic Methods in the Synthesis of Related Acrylic Acids
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing high enantioselectivity and avoiding toxic metal residues. For the synthesis of precursors to this compound, organocatalytic versions of classic reactions like the Knoevenagel condensation are relevant.
The Knoevenagel condensation between benzaldehyde and a derivative of propanoic acid can be catalyzed by amines such as piperidine or pyrrolidine. researchgate.net These catalysts operate by activating the methylene compound through the formation of an enamine or enolate, which then reacts with the aldehyde.
More advanced organocatalytic systems, such as those employing chiral amines or thioureas, can achieve asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. While direct organocatalytic synthesis of this compound is not widely reported, the synthesis of chiral precursors is a feasible approach. For instance, an organocatalyst could be employed for an α-methylation of a cinnamic acid derivative.
| Organocatalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Yield (%) |
| Piperidine | Benzaldehyde | Diethyl methylmalonate | Ethanol (B145695) | Reflux | High |
| Proline | Benzaldehyde | Propanoic anhydride | DMSO | 60 | Moderate |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and maximizing atom economy.
Solvent-Free and Aqueous Medium Syntheses
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of precursors to this compound, solvent-free and aqueous Knoevenagel condensations have been developed.
Solvent-free Knoevenagel condensations can be achieved by heating a mixture of the aldehyde, the active methylene compound, and a solid catalyst. tue.nltue.nlresearchgate.net This approach simplifies the work-up procedure and reduces solvent waste.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Malonic Acid | Ammonium (B1175870) Bicarbonate | 90°C, Solvent-free | High |
| 4-Methoxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | 90°C, Solvent-free | 95 |
Reactions in aqueous media are also highly desirable from a green chemistry perspective. The Knoevenagel condensation can be performed in water using water-soluble catalysts or under micellar conditions. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Medium | Temp. (°C) | Yield (%) |
| Benzaldehyde | Malononitrile | Water | Room Temp | High |
| Benzaldehyde | Ethyl Cyanoacetate | [bmim][BF₄] in H₂O | 60 | 85 |
Atom Economy Considerations in Production Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred in green chemistry as they generate less waste.
To illustrate this, we can compare two potential routes to a precursor, 2-methyl-3-phenylacrylic acid: the Perkin reaction and the Knoevenagel condensation.
Perkin Reaction: Benzaldehyde + Propanoic Anhydride → 2-Methyl-3-phenylacrylic acid + Propanoic acid C₇H₆O + C₆H₁₀O₃ → C₁₀H₁₀O₂ + C₃H₆O₂
Molecular Weights:
Benzaldehyde: 106.12 g/mol
Propanoic Anhydride: 130.14 g/mol
2-Methyl-3-phenylacrylic acid: 162.19 g/mol
Propanoic acid: 74.08 g/mol
Atom Economy = (MW of desired product / Σ MW of all reactants) x 100
Atom Economy = (162.19 / (106.12 + 130.14)) x 100 ≈ 68.6%
Knoevenagel Condensation (Doebner modification): Benzaldehyde + Malonic Acid → 2-Methyl-3-phenylacrylic acid + CO₂ + H₂O C₇H₆O + C₃H₄O₄ → C₁₀H₁₀O₂ + CO₂ + H₂O (after decarboxylation of an intermediate)
Molecular Weights:
Benzaldehyde: 106.12 g/mol
Malonic Acid: 104.06 g/mol
2-Methyl-3-phenylacrylic acid: 162.19 g/mol
CO₂: 44.01 g/mol
H₂O: 18.02 g/mol
Atom Economy = (MW of desired product / Σ MW of all reactants) x 100
Atom Economy = (162.19 / (106.12 + 104.06)) x 100 ≈ 77.2%
This comparison demonstrates that the Knoevenagel condensation has a higher atom economy than the Perkin reaction for the synthesis of this particular precursor, making it a more atom-economical and thus "greener" choice. primescholars.comresearchgate.net
Electrophilic and Nucleophilic Reactions of this compound
The presence of both electrophilic and nucleophilic centers within the molecule allows for a variety of potential transformations. The carbon-bromine bond, the carboxylic acid group, and the alkene moiety each exhibit distinct reactive properties.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in this compound is attached to an sp2-hybridized carbon, classifying it as a vinylic halide. Vinylic halides are notably unreactive towards traditional bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reactions. brainly.invaia.comyoutube.com
The lack of reactivity in an SN2 mechanism is attributed to two main factors:
Steric Hindrance: The incoming nucleophile is blocked from the required backside attack by the molecular structure, including the phenyl and carboxylic acid groups. vaia.com
Electronic Repulsion: The electron-rich pi system of the double bond repels the incoming nucleophile. youtube.com
An SN1 pathway is also unfavorable because it would require the formation of a highly unstable vinylic carbocation. youtube.com The positive charge on an sp2-hybridized carbon is energetically less favorable than on an sp3-hybridized carbon.
Despite the general inertness of vinylic halides to SN1 and SN2 reactions, substitutions can sometimes be achieved under specific conditions, potentially involving alternative mechanisms such as the radical nucleophilic substitution (SRN1) mechanism. acs.org This pathway involves the formation of a vinyl radical intermediate.
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Reaction Type | Reactivity of Vinylic Halides (e.g., in the title compound) | Reason for Reactivity (or lack thereof) |
|---|---|---|
| SN1 | Very Low / Unreactive | Formation of unstable vinylic carbocation intermediate. youtube.com |
| SN2 | Very Low / Unreactive | Steric hindrance and electronic repulsion from the C=C double bond prevent backside attack. vaia.comyoutube.com |
| SRN1 | Possible under specific conditions (e.g., photostimulation) | Proceeds via a radical-anion and vinyl radical intermediate. acs.org |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, primarily nucleophilic acyl substitution. ucalgary.ca These reactions involve the conversion of the carboxylic acid into other derivatives. libretexts.org The general order of reactivity for carboxylic acid derivatives is: Acyl phosphates > Thioesters > Acid anhydrides/Acid chlorides > Esters/Carboxylic Acids > Amides > Carboxylates. libretexts.org
Key reactions of the carboxylic acid moiety include:
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. studymind.co.ukmsu.edu This is a reversible condensation reaction. studymind.co.uk
Amide Formation: Reaction with an amine can form an amide. This typically requires converting the carboxylic acid to a more reactive derivative first, such as an acid chloride (using reagents like thionyl chloride), or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comnih.gov
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. studymind.co.ukmsu.edu
Table 2: Common Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product Type |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'-NH₂) | Amide |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |
Electrophilic Additions to the Double Bond (If Applicable to Derivatives)
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi bond attacks an electrophile. chemistrystudent.comtutorchase.comnumberanalytics.com However, in this compound, the carbon-carbon double bond is electron-deficient. This is due to the electron-withdrawing inductive and resonance effects of the adjacent carboxylic acid group and the bromine atom.
This reduced electron density makes the double bond significantly less nucleophilic and therefore less reactive towards electrophiles compared to simple alkenes. tutorchase.com Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂), are therefore not typical for this compound under standard conditions. libretexts.orgsavemyexams.comlibretexts.org
For derivatives of this compound where the electronic properties are altered, electrophilic addition could become more feasible. For instance, if the carboxylic acid were converted to a less electron-withdrawing group, or if strong electron-donating groups were present on the phenyl ring, the nucleophilicity of the double bond could be enhanced, potentially allowing for such reactions.
Radical Pathways Involving this compound
Radical reactions offer alternative transformation pathways, often initiated by light or radical initiators. These reactions proceed via highly reactive, uncharged intermediates with an unpaired electron.
Photochemical Transformations
The photolysis of vinylic halides, such as vinyl bromide, has been shown to proceed through two primary channels upon UV irradiation:
Carbon-Halogen Bond Scission: Homolytic cleavage of the C-Br bond to generate a vinyl radical and a bromine radical. acs.orgaip.org
Molecular Elimination: Elimination of hydrogen bromide (HBr) to form an alkyne. acs.orgaip.org
By analogy, the photolysis of this compound would be expected to generate a corresponding vinyl radical. The presence of the phenyl and carboxylic acid groups would influence the stability and subsequent reactivity of this radical intermediate. Secondary photochemical reactions of the initial products could also occur. acs.org For instance, studies on the photolysis of β-(o-methoxyphenyl)vinyl bromides have shown they can lead to the formation of benzofurans. acs.org
Radical Cyclization Reactions
Radical cyclization is a powerful method for forming cyclic compounds. researchgate.net This process typically involves the generation of a radical which then attacks an unsaturated bond within the same molecule (an intramolecular reaction).
For a derivative of this compound, a radical could be generated at the vinylic carbon via C-Br bond homolysis (e.g., using tributyltin hydride and a radical initiator like AIBN, or via photolysis). If a suitable radical acceptor, such as another double or triple bond, is present at an appropriate position within a substituent on the molecule, an intramolecular radical cyclization could occur. researchgate.netpurdue.edu The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.
Rearrangement Reactions of this compound
Investigations into the rearrangement reactions of this compound and its derivatives are crucial for understanding its chemical stability and exploring potential synthetic transformations.
Halogen Migration in Derivatives
While specific studies detailing halogen migration exclusively for this compound are not extensively documented in current literature, the phenomenon is a known process in related allylic and vinylic systems. In analogous compounds, halogen migration can occur under thermal or catalytic conditions, often proceeding through intermediate carbocationic or radical species. The stability of these intermediates, influenced by substituents on the acrylic acid backbone, dictates the feasibility and outcome of such rearrangements. For derivatives of this compound, the phenyl and carboxyl groups would play a significant role in the electronics and sterics of any potential migratory pathway.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
As a vinyl bromide, this compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds at the vinylic position, enabling the synthesis of a wide array of complex molecular architectures. The general mechanism for these transformations involves a catalytic cycle beginning with the oxidative addition of the vinyl bromide to a palladium(0) complex. libretexts.org This is followed by transmetalation with a suitable coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org
Heck Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like a vinyl bromide) and an alkene. nih.gov For this compound, a Heck reaction would couple the vinylic carbon bearing the bromine atom with an alkene, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org The choice of ligand, often a bulky phosphine (B1218219) such as P(t-Bu)₃, and the base are critical for achieving high efficiency and selectivity. nih.gov Research on similar systems has shown that palladium catalysts combined with trialkylphosphine ligands are effective for a broad range of coupling processes. nih.gov For instance, the synthesis of (E)-2-Methyl-3-phenylacrylic acid butyl ester has been accomplished through Heck reactions involving related aryl chlorides, highlighting the utility of this method for creating substituted acrylic acid derivatives. illinois.edu
Table 1: Representative Conditions for Heck Reactions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd/P(t-Bu)₃ | Cs₂CO₃ | Varies | ≥120 | Effective for a range of aryl chlorides, including deactivated and ortho-substituted compounds. nih.gov |
| Pd/PCy₃ | Cs₂CO₃ | Varies | Varies | The choice of Brønsted base significantly impacts reaction efficiency. nih.gov |
Sonogashira Couplings
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl group onto the acrylic acid framework of this compound. The reaction is typically conducted under mild conditions, often at room temperature with an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orglibretexts.org The development of copper-free Sonogashira protocols has become an important area of research to avoid the formation of alkyne homocoupling byproducts. nih.govscielo.org.mx These methods often employ specific palladium-ligand systems to facilitate the coupling process. libretexts.org
Table 2: General Conditions for Sonogashira Couplings
| Catalyst System | Base | Solvent | Temperature | Key Feature |
| Pd(PPh₃)₄ / CuI | Et₃N / Et₂NH | Amine or DMF/Ether | Room Temp | Standard conditions for coupling aryl/vinyl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org |
| Pd₂(dba)₃ | N-Butylamine | THF | 65 °C | Copper-free conditions using a dipyrimidyl-palladium complex. wikipedia.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Varies | Varies | Room Temp | Versatile catalyst for copper-free coupling of aryl bromides. organic-chemistry.org |
Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (such as a boronic acid or ester) with a halide or triflate. libretexts.orgnih.gov For this compound, this reaction would involve coupling with an aryl, vinyl, or alkyl boronic acid to form a new carbon-carbon bond, producing biaryl or styrene-like derivatives. The reaction requires a base, such as potassium carbonate or cesium fluoride, and is known for its mild conditions and high tolerance of various functional groups. nih.govmdpi.com The catalytic cycle proceeds through oxidative addition, transmetalation of the boron species to the palladium center, and subsequent reductive elimination. libretexts.org The stability and reactivity of the boronic acid are important considerations, as side reactions like protodeboronation can occur. researchgate.net
Table 3: Common Catalytic Systems for Suzuki-Miyaura Couplings
| Catalyst | Base | Solvent | Application |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Synthesis of 2-(bromomethyl)-5-arylthiophenes from aryl boronic acids. researchgate.net |
| Pd(OAc)₂ / Ph₃P | CsF | THF | Carbonylative coupling of vinyl triflates with alkenylboronic acids. mdpi.com |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (anhydrous) | Coupling of organoboronic acids with acyl chlorides. mdpi.com |
Negishi and Stille Couplings
The Negishi and Stille couplings represent other important palladium-catalyzed methods applicable to this compound.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This method is noted for its ability to couple not only aryl- and vinylzinc reagents but also n-alkylzinc compounds, often catalyzed by palladium complexes with bulky phosphine ligands like Pd/P(t-Bu)₃. nih.gov While highly effective, these reactions are often sensitive to water and oxygen. libretexts.org
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. It has a broad substrate scope similar to the Suzuki coupling but faces challenges related to the toxicity and cost of the tin reagents. libretexts.org Both the Negishi and Stille reactions follow the same fundamental catalytic cycle of oxidative addition, transmetalation (with zinc or tin, respectively), and reductive elimination. libretexts.orgnih.gov
Electronic Structure and Bonding Analysis of this compound
A comprehensive analysis of the electronic structure and bonding of this compound would provide fundamental insights into its reactivity and physical properties. However, specific studies applying computational methods to this end have not been identified.
Density Functional Theory (DFT) Calculations for this compound
There are no published studies that specifically report Density Functional Theory (DFT) calculations for this compound. Such calculations would typically be used to determine optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and vibrational frequencies.
Ab Initio Methods Applied to this compound
Conformational Analysis of this compound
The conformational landscape of this compound, which would be crucial for understanding its biological activity and reaction pathways, has not been explored in the available literature.
Potential Energy Surface Mapping for Rotational Isomers
No studies on the potential energy surface mapping for the rotational isomers of this compound were identified. This type of analysis would involve calculating the energy of the molecule as a function of the torsion angles of its key rotatable bonds.
Reaction Mechanism Elucidation for this compound Transformations
The mechanisms of reactions involving this compound have not been the subject of computational elucidation in published research.
Transition State Analysis in Reactions Involving this compound
Consequently, no transition state analyses for reactions involving this compound are available. Such studies are vital for understanding the kinetics and thermodynamics of chemical transformations.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the conformational dynamics, interaction with solvent molecules, and potential binding mechanisms of a compound. However, a thorough review of the scientific literature reveals that specific molecular dynamics simulation studies on this compound have not been reported.
In the absence of specific research on this compound, a general overview of how such a study would be conducted and the potential findings is presented. An MD simulation of this compound would typically involve the following steps:
System Setup: A three-dimensional model of the this compound molecule would be generated. This model would then be placed in a simulation box, typically filled with a solvent, such as water, to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of the forces acting on each atom.
Simulation Run: The simulation would be run for a specific period, allowing the system to evolve naturally according to the laws of physics. The trajectory of each atom would be recorded during this time.
Data Analysis: The resulting trajectories would be analyzed to understand the dynamic behavior of the molecule. This could include identifying stable conformations, hydrogen bonding patterns, and interactions with surrounding solvent molecules.
Potential Insights from Molecular Dynamics Simulations:
Had such studies been conducted, they could provide valuable information on:
Conformational Flexibility: Understanding the different shapes the molecule can adopt and the energy barriers between these conformations.
Solvation Properties: How the molecule interacts with water or other solvents, which is crucial for understanding its solubility and distribution.
Interaction with Biological Macromolecules: MD simulations are often used to predict how a molecule might bind to a protein or other biological target.
Illustrative Data Table for a Hypothetical MD Simulation:
The following table illustrates the type of data that could be generated from an MD simulation of this compound in a water box. Please note that this data is purely hypothetical and for illustrative purposes only.
| Simulation Parameter | Hypothetical Value |
| Simulation Time | 100 ns |
| Solvent | Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Number of Solvent Molecules | ~5000 |
| Average Root Mean Square Deviation (RMSD) | 2.5 Å |
| Predominant Dihedral Angle (C-C-C=C) | 120° |
Spectroscopic Methodologies for Structural Elucidation and Analysis of 3 Bromo 2 Methyl 3 Phenylacrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 3-Bromo-2-methyl-3-phenylacrylic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the phenyl, methyl, and carboxylic acid protons.
The key expected resonances are:
Phenyl Protons: The five protons on the phenyl group will typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the acrylic acid moiety and the orientation of the ring.
Methyl Protons: The three protons of the methyl group attached to the carbon-carbon double bond are expected to produce a singlet around δ 2.0-2.5 ppm. The singlet nature arises because there are no adjacent protons to couple with.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. Its position can be concentration-dependent, and it may exchange with deuterium upon addition of D₂O, leading to the disappearance of the signal.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |
| Phenyl (-C₆H₅) | 7.2 - 7.8 | Multiplet | 5H |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum.
The expected chemical shifts for the carbon environments are:
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm.
Olefinic Carbons (-C(Br)=C(CH₃)-): The two carbons of the double bond will resonate in the δ 120-145 ppm region. The carbon bearing the bromine atom (C3) will be influenced by the halogen's electronegativity, while the carbon with the methyl group (C2) will also be in this region.
Phenyl Carbons (-C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region, typically between δ 125 and 140 ppm. The carbon directly attached to the acrylic group (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (most upfield), generally in the range of δ 15-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 165 - 175 |
| Phenyl (ipso-C ) | 135 - 140 |
| Phenyl (-C H) | 125 - 130 |
| Olefinic (-C (Br)=) | 120 - 135 |
| Olefinic (=C (CH₃)-) | 125 - 145 |
| Methyl (-C H₃) | 15 - 25 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. youtube.comsdsu.edu For this compound, COSY would primarily be used to confirm the coupling between the adjacent protons within the phenyl ring, helping to assign the ortho, meta, and para positions. No cross-peaks would be expected for the methyl or carboxylic acid protons as they are isolated from other proton systems.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to protons. nanalysis.comresearchgate.net An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also show correlations between each of the phenyl proton signals and their corresponding attached phenyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings over two or three bonds and is vital for connecting different parts of the molecule. youtube.comscience.gov For this structure, key HMBC correlations would be expected between:
The methyl protons and the olefinic carbons (C2 and C3) as well as the carbonyl carbon (C1). This would confirm the position of the methyl group on the acrylic backbone.
The phenyl protons (specifically the ortho protons) and the olefinic carbon (C3), confirming the attachment of the phenyl ring.
Infrared (IR) and Raman Spectroscopic Methodologies for this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint".
The analysis of vibrational modes allows for the identification of the functional groups present in this compound.
Key vibrational modes and their expected frequencies include:
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption band in the IR spectrum, typically centered between 2500 and 3300 cm⁻¹. This broadness is due to hydrogen bonding between molecules.
C-H Stretch: Aromatic C-H stretching vibrations from the phenyl ring appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a very strong and sharp absorption band in the IR spectrum, expected between 1680 and 1725 cm⁻¹. Its exact position is sensitive to conjugation and hydrogen bonding.
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the acrylic system is expected in the region of 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically appear as a set of absorptions between 1450 and 1600 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 680 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Methyl | 2850 - 2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1725 | Strong, Sharp |
| C=C Stretch | Alkene | 1620 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-Br Stretch | Bromoalkene | 500 - 680 | Medium-Strong |
Mass Spectrometry (MS) Methodologies for this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural determination.
For this compound (C₁₀H₉BrO₂), the mass spectrum would exhibit several key features:
Molecular Ion Peak ([M]⁺•): A crucial feature would be the molecular ion peak. Due to the presence of bromine, this peak will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the isotope ⁷⁹Br ([M]⁺•) and one for the isotope ⁸¹Br ([M+2]⁺•). miamioh.edu The calculated molecular weight is approximately 240/242 g/mol .
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Analysis of related substituted phenylpropenoates suggests that the fragmentation is influenced by the substituents on the acrylic chain. nih.gov
Loss of Bromine: A very common fragmentation pathway would be the loss of a bromine radical (•Br), leading to a significant [M-Br]⁺ peak at m/z 161.
Loss of Carboxyl Group: Fragmentation involving the loss of the carboxyl group as a radical (•COOH, 45 Da) or through the loss of carbon dioxide (CO₂, 44 Da) is also expected.
Alpha Cleavage: Cleavage of the bond adjacent to the phenyl ring or the double bond can lead to various smaller fragments.
Phenyl Cation: The presence of a phenyl group often results in a fragment at m/z 77, corresponding to the C₆H₅⁺ cation.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Notes |
| 240/242 | [C₁₀H₉BrO₂]⁺• | Molecular ion peak, showing 1:1 isotopic pattern for Br |
| 161 | [M - Br]⁺ | Loss of a bromine radical |
| 195/197 | [M - COOH]⁺ | Loss of the carboxylic acid radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the calculation of the molecular formula. For this compound, with a chemical formula of C10H9BrO2, the expected monoisotopic mass can be calculated with a high degree of precision.
The high resolution of the instrument allows for the differentiation between ions of very similar masses, which is crucial for confirming the presence of specific elements, such as bromine, with its characteristic isotopic pattern (79Br and 81Br). The precise mass measurement from HRMS provides strong evidence for the elemental formula of the parent molecule and any observed fragments.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C10H9BrO2)
| Isotope | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]+ (with 79Br) | 240.9835 | 100.0 |
| [M+1]+ (with 79Br) | 241.9868 | 10.9 |
| [M]+ (with 81Br) | 242.9814 | 97.9 |
Note: This table is illustrative and based on theoretical calculations for the specified molecular formula.
Fragmentation Pathways Under MS Conditions
Under the high-energy conditions of mass spectrometry, molecules fragment in predictable ways, providing valuable information about their structure. The fragmentation pattern of this compound can be predicted based on the stability of the resulting carbocations and neutral losses.
Key fragmentation pathways for this molecule would likely involve:
Loss of a bromine radical (•Br): This would lead to a prominent peak corresponding to the [M-Br]+ ion.
Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group is a common fragmentation pathway.
Cleavage of the acrylic acid side chain: This could result in the formation of a stable benzoyl cation or related phenyl-containing fragments.
Loss of water (H2O): This can occur from the carboxylic acid moiety.
The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from other spectroscopic techniques.
X-ray Crystallography Methodologies for this compound and its Co-crystals
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction
For single-crystal X-ray diffraction, a well-ordered single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This analysis provides a detailed picture of the molecular structure, including the stereochemistry at the double bond and the conformation of the phenyl and methyl groups.
In related structures, such as 2,3-dibromo-3-phenylpropanoic acid, X-ray diffraction has revealed the formation of inversion dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netscribd.com It is highly probable that this compound would exhibit similar hydrogen-bonding motifs in the solid state.
Table 2: Illustrative Crystallographic Data for a Related Phenylpropanoic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 7.0278 |
| b (Å) | 9.7105 |
| c (Å) | 29.2970 |
| β (°) | 90 |
| V (ų) | 1999.33 |
Note: This data is for 2,3-dibromo-3-phenylpropanoic acid and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Polymorphism Studies via X-ray Diffraction
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. X-ray diffraction is a primary tool for the identification and characterization of polymorphs. Powder X-ray diffraction (PXRD) is particularly useful for analyzing bulk samples and identifying different crystalline phases.
Studies on the structurally similar 3-bromo-trans-cinnamic acid have shown the existence of at least two polymorphic forms. researchgate.net These polymorphs can be identified by their unique PXRD patterns. The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD to determine if different crystal forms are produced.
Advanced Applications of 3 Bromo 2 Methyl 3 Phenylacrylic Acid in Chemical Science and Technology
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The inherent reactivity of its functional groups makes 3-Bromo-2-methyl-3-phenylacrylic acid a promising candidate as a synthetic intermediate. The presence of a bromine atom, a carboxylic acid, and an alkene moiety within a single molecule allows for a variety of chemical transformations, paving the way for the construction of intricate molecular architectures.
Precursor to Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structure of this compound is theoretically well-suited for the synthesis of various heterocyclic systems.
Pyrazoles and Pyrazolones: The α,β-unsaturated carbonyl system, in conjunction with the bromine atom, could theoretically react with hydrazine (B178648) derivatives. A possible reaction pathway could involve an initial Michael addition of hydrazine, followed by an intramolecular nucleophilic substitution or condensation to form pyrazole (B372694) or pyrazolone (B3327878) rings. The substitution pattern of the resulting heterocycle would be influenced by the reaction conditions and the nature of the hydrazine reagent used.
Pyridazines and other Diazines: Reaction with dinitrogen nucleophiles, such as hydrazine, could also potentially lead to the formation of six-membered heterocyclic rings like pyridazines. This would likely proceed through a cycloaddition or a multi-step condensation-cyclization sequence.
The following table outlines a theoretical reaction scheme for the synthesis of a pyrazole derivative from this compound.
| Reactant 1 | Reactant 2 | Proposed Product | Heterocyclic Core |
| This compound | Hydrazine Hydrate | 5-phenyl-4-methyl-4,5-dihydro-1H-pyrazol-3-one | Pyrazolone |
Building Block for Natural Product Synthesis Analogues
Many natural products and their analogues possess significant biological activity. The structural motifs present in this compound, such as the phenylpropanoid-like skeleton, suggest its potential as a precursor for the synthesis of analogues of naturally occurring compounds.
Coumarin and Flavonoid Analogues: While classical syntheses of coumarins and flavonoids often start from phenols and cinnamic acid derivatives, the reactivity of this compound could theoretically be exploited to construct analogues of these important classes of compounds. For instance, intramolecular cyclization reactions, potentially after modification of the carboxylic acid and reaction at the bromine-bearing carbon, could lead to coumarin-like structures. The synthesis of 3-phenylcoumarins has been reported from substituted phenylacrylic acids, suggesting that with appropriate functional group manipulations, our target molecule could serve a similar purpose. nih.gov
Intermediate in Agrochemical Development (Excluding Efficacy/Toxicity)
The development of novel agrochemicals, such as fungicides and herbicides, often relies on the synthesis of new molecular scaffolds. The combination of a carboxylic acid and a halogenated phenylacrylic structure in this compound makes it a theoretically interesting starting material for agrochemical synthesis.
Fungicide and Herbicide Scaffolds: Many commercial fungicides and herbicides contain halogenated aromatic rings and carboxylic acid or amide functionalities. The reactive handles on this compound would allow for its incorporation into larger, more complex molecules with potential agrochemical applications. For example, the carboxylic acid could be converted to an amide, a common toxophore in many pesticides. The bromo-styrenyl moiety is also a feature found in some bioactive molecules.
Contributions to Materials Science
The unique structure of this compound also suggests its potential utility in the field of materials science, particularly in the synthesis of polymers and coordination compounds.
Monomer in Polymer Chemistry (e.g., acrylic polymers)
The acrylic acid backbone of the molecule provides a polymerizable unit.
Acrylic Polymers: In principle, this compound could undergo free-radical or other forms of polymerization to yield acrylic polymers. The resulting polymer would feature a phenyl and a bromine substituent on every other carbon of the polymer backbone, which would significantly influence the material's properties, such as its refractive index, thermal stability, and flame retardancy. The presence of the carboxylic acid group could also be exploited for post-polymerization modification or to enhance adhesion to substrates.
Ligand Precursor for Coordination Chemistry
The carboxylic acid group is a classic coordinating group for metal ions, making this compound a potential ligand precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Metal-Organic Frameworks (MOFs): The carboxylate, which can be readily formed by deprotonation of the carboxylic acid, can act as a linker to connect metal nodes, forming extended porous structures. The phenyl and bromo substituents would project into the pores of the resulting MOF, influencing its porosity, guest selectivity, and potential for post-synthetic modification. The synthesis of MOFs often utilizes carboxylic acid-based ligands to create robust frameworks. nih.govdoi.orgtsijournals.commit.edugoogle.com
The following table summarizes the potential roles of this compound in materials science.
| Application Area | Role of the Compound | Potential Properties of the Resulting Material |
| Polymer Chemistry | Monomer | Modified refractive index, enhanced thermal stability, flame retardancy |
| Coordination Chemistry | Ligand Precursor for Metal-Organic Frameworks (MOFs) | Tunable porosity, potential for post-synthetic modification, catalytic activity |
Component in Advanced Functional Materials (e.g., phthalocyanines)
Phthalocyanines are large, aromatic macrocyclic compounds that have found extensive use as dyes, pigments, and in materials science due to their intense color and unique electronic properties. The functionalization of the phthalocyanine (B1677752) core allows for the tuning of these properties, making them suitable for applications such as chemical sensors, photodynamic therapy, and nonlinear optics.
While direct synthesis of phthalocyanines from this compound has not been extensively documented, its structure suggests a plausible role as a precursor for peripherally substituted phthalocyanines. A hypothetical synthetic pathway could involve the conversion of this compound into a substituted phthalonitrile, a common starting material for phthalocyanine synthesis. heeneygroup.comworldscientific.com For instance, the carboxylic acid moiety could be transformed into a dinitrile via standard organic transformations. The presence of the bromo- and phenyl- substituents on the acrylic acid backbone would ultimately be incorporated into the periphery of the phthalocyanine macrocycle.
The bromo-substituent, in particular, offers a handle for further functionalization of the resulting phthalocyanine through cross-coupling reactions, such as Suzuki or Stille coupling. heeneygroup.com This would allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of the phthalocyanine's electronic and photophysical properties for specific applications. The synthesis of phthalocyanines from bromo-substituted phthalonitriles is a known strategy to access such functionalized macrocycles. heeneygroup.com
The incorporation of the bulky 2-methyl-3-phenylacrylic acid moiety onto the phthalocyanine periphery would likely influence its aggregation behavior, which is a critical factor in determining its performance in many applications. The steric hindrance provided by these groups could prevent the co-facial aggregation that often quenches the fluorescence of phthalocyanines, potentially leading to materials with enhanced photophysical properties.
Catalytic Applications and Roles in Reaction Promotion
The unique structural elements of this compound and its derivatives suggest potential applications in catalysis, particularly in the realm of asymmetric synthesis.
Catalytic Activity of Derivatives
While the direct catalytic activity of this compound is not established, its derivatives could serve as ligands for transition metal catalysts. The carboxylic acid group can be coordinated to a metal center, and the electronic properties of the ligand, influenced by the bromo and phenyl substituents, could modulate the catalytic activity of the metal. For example, derivatives of this acid could be employed in palladium-catalyzed cross-coupling reactions, where the ligand plays a crucial role in the catalytic cycle.
Role in Chiral Auxiliary Design
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.net The design of effective chiral auxiliaries is a cornerstone of asymmetric synthesis. While there are no specific reports on the use of this compound as a chiral auxiliary, its structure contains key features that are desirable in such molecules.
A chiral derivative of this compound could be synthesized, for instance, by using a chiral base to deprotonate the carboxylic acid and then reacting it with a suitable electrophile. The resulting chiral ester or amide could then be used in stereoselective reactions. The α,β-unsaturated carbonyl system is a common motif in substrates for asymmetric reactions like Michael additions and Diels-Alder reactions.
The stereochemical outcome of such reactions would be influenced by the steric bulk of the phenyl and methyl groups, as well as the bromine atom, which would effectively shield one face of the molecule, directing the approach of the incoming reagent to the opposite face. The rigidity of the acrylic acid backbone would further enhance the stereocontrol. After the desired stereoselective transformation, the chiral auxiliary can be cleaved from the product, often under mild conditions, and potentially recovered for reuse. The design of chiral auxiliaries based on α,β-unsaturated carboxylic acids is a well-established strategy in asymmetric synthesis.
Photophysical and Optoelectronic Applications (Theoretical and Experimental)
The photophysical and optoelectronic properties of organic molecules are intrinsically linked to their electronic structure. The conjugated system in this compound, comprising the phenyl ring and the α,β-unsaturated carboxylic acid, suggests that it will exhibit interesting photophysical behavior.
The study of the photophysical properties of structurally related compounds, such as cinnamic acid and its derivatives, as well as bromostyrenes, can provide insights into the expected behavior of this compound. The UV-Vis absorption and fluorescence emission characteristics are of particular interest for potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
The introduction of a bromine atom, a heavy atom, can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state. This "heavy-atom effect" can lead to enhanced phosphorescence and could be exploited in the design of materials for applications that utilize triplet excitons.
The table below presents a comparison of the photophysical properties of some related compounds.
| Compound | λmax (abs) (nm) | λmax (em) (nm) | Solvent/Conditions |
| trans-Cinnamic acid | 273 | 358 | Ethanol (B145695) |
| 4-Bromostyrene | 252 | - | Heptane |
| 2,3-Dibromo-3-phenylpropanoic acid | - | - | - |
The absorption maximum (λmax) of this compound is expected to be in the UV region, similar to its structural analogs. The presence of the bromine atom and the methyl group may cause a slight shift in the absorption and emission wavelengths compared to cinnamic acid. Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide more precise predictions of its electronic transitions and photophysical properties.
The potential for this molecule to be incorporated into polymers or other materials could lead to the development of novel photoactive or electroactive materials. For example, polymers containing this moiety might exhibit interesting photorefractive or nonlinear optical properties.
Derivatives, Analogues, and Isomers of 3 Bromo 2 Methyl 3 Phenylacrylic Acid
Structural Modifications and Their Synthetic Accessibility
The synthetic accessibility of derivatives and analogues of 3-Bromo-2-methyl-3-phenylacrylic acid is rooted in well-established organic chemistry reactions. Modifications can be strategically introduced to alter the molecule's physical, chemical, and biological properties.
The carboxylic acid functional group is a prime site for modification to form ester and amide derivatives.
Ester Derivatives: Esterification of this compound can be achieved through several standard methods. The most direct approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates or to achieve higher yields, activating agents are employed. One such method involves the use of diethyl chlorophosphate in pyridine, which activates the carboxylate group to facilitate reaction with a range of alcohols, including chiral secondary alcohols, with retention of configuration. researchgate.net The synthesis of various alkyl acrylates is often accomplished by reacting the corresponding acrylic acid with an alcohol in the presence of an acid catalyst like p-toluenesulphonic acid (PTSA), with azeotropic removal of water. afinitica.com
Amide Derivatives: The synthesis of amides from this compound requires the activation of the carboxyl group followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include carbodiimides (like DCC and EDC), organophosphorus reagents (such as PyBOP), and aminium reagents (like HBTU). researchgate.net Palladium-catalyzed carbonylation reactions have also been developed for the synthesis of α,β-unsaturated amides from vinyl halides, carbon monoxide, and amines, offering a modern approach to these structures. researchgate.netnih.gov Studies on cinnamic acid, a related structure, have shown that a wide array of amide derivatives can be synthesized and evaluated for various biological activities. nih.gov
Introducing additional halogen atoms onto the this compound scaffold can be accomplished at either the phenyl ring or the acrylic backbone.
Halogenation of the phenyl ring typically proceeds via electrophilic aromatic substitution. The choice of reagent and reaction conditions determines the position and number of halogen substituents. For instance, combining reagents like (diacetoxyiodo)benzene (B116549) with inorganic aluminum or ammonium (B1175870) salts can facilitate the chlorination, bromination, or iodination of aromatic rings. researchgate.net
For substitution at the acrylic backbone, reagents like N-halosuccinimides (NBS for bromination, NCS for chlorination, NIS for iodination) are versatile. nih.gov The reaction of an alkyl acrylate (B77674) with bromine, for example, leads to the formation of a 2,3-dibromopropionate, which can then be dehydrobrominated to yield an alkyl 2-bromoacrylate. afinitica.com These methods allow for the synthesis of analogues with different halogen patterns, which can influence the molecule's reactivity and properties.
Adding alkyl or aryl groups can significantly alter the steric and electronic properties of the parent molecule.
Phenyl Ring Substitution: The most common method for introducing alkyl or aryl groups to the phenyl ring is the Friedel-Crafts reaction. Friedel-Crafts alkylation and acylation, followed by reduction, can install a variety of alkyl substituents. Aryl groups can be introduced using organolithium reagents that perform nucleophilic substitution of hydrogen in activated aromatic systems. researchgate.net
Acrylic Backbone Substitution: Modifying the acrylic backbone is more complex. However, modern cross-coupling reactions provide routes to such analogues. The reaction of organolithium or organocerium reagents with aldehydes or ketones can be used to build substituted backbones. rsc.org These methods offer pathways to create a diverse set of molecules with tailored structures. The Knoevenagel condensation of substituted benzaldehydes with active methylene (B1212753) compounds like isobutyl cyanoacetate (B8463686) is a foundational method for creating substituted phenylacrylic structures. researchgate.net
Table 1: Examples of Derivatives and Analogues
| Modification Type | Derivative/Analogue Class | General Synthetic Method | Key Reagents |
|---|---|---|---|
| Carboxylic Acid | Ester Derivatives | Fischer Esterification / Carboxylate Activation | Alcohol, Acid Catalyst, Diethyl Chlorophosphate researchgate.net |
| Carboxylic Acid | Amide Derivatives | Amide Coupling / Carbonylation | Amine, Coupling Agents (e.g., PyBOP), Pd Catalyst researchgate.netnih.gov |
| Phenyl Ring | Halogen-Substituted | Electrophilic Aromatic Substitution | NBS, AlCl₃, (Diacetoxyiodo)benzene researchgate.netnih.gov |
| Phenyl Ring | Alkyl/Aryl-Substituted | Friedel-Crafts Reaction / Nucleophilic Substitution | Alkyl Halide, Lewis Acid, Organolithium Reagent researchgate.net |
| Acrylic Backbone | Halogen-Substituted | Halogenation-Dehydrohalogenation | Bromine, N-Halosuccinimide afinitica.comnih.gov |
| Acrylic Backbone | Alkyl/Aryl-Substituted | Organometallic Addition / Condensation | Organolithium Reagent, Substituted Benzaldehyde (B42025) rsc.orgresearchgate.net |
Stereoisomers of this compound
Stereoisomerism in this compound arises from two key structural features: the restricted rotation about the C=C double bond (geometric isomerism) and the presence of a stereocenter (enantiomerism).
The presence of a double bond with two different substituent groups on each carbon atom leads to geometric isomerism. studymind.co.uk The isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org
For this compound:
On Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a carboxylic acid group (-COOH). The -COOH group has higher priority than -CH₃.
On Carbon 3 (C3): The substituents are a bromine atom (-Br) and a phenyl group (-C₆H₅). The -Br atom has a higher atomic number than carbon and thus has higher priority.
The two geometric isomers are:
(Z)-isomer: The two higher-priority groups (-COOH and -Br) are on the same side (Zusammen) of the double bond.
(E)-isomer: The two higher-priority groups (-COOH and -Br) are on opposite sides (Entgegen) of the double bond. pressbooks.publeah4sci.com
Generally, trans isomers (which often correspond to the E isomer in more complex molecules) are more stable than cis isomers (often corresponding to the Z isomer). siue.edu This increased stability is due to reduced steric strain, as the larger, higher-priority groups are positioned further apart, minimizing unfavorable steric interactions. Therefore, the (E)-isomer of this compound is expected to be thermodynamically more stable than the (Z)-isomer.
The C2 atom of this compound is a chiral center because it is bonded to four different groups: a C=C bond to C3, a methyl group, a carboxylic acid group, and a hydrogen atom (implied). This chirality means the molecule can exist as a pair of non-superimposable mirror images called enantiomers: (R)-3-Bromo-2-methyl-3-phenylacrylic acid and (S)-3-Bromo-2-methyl-3-phenylacrylic acid.
The synthesis of this compound from achiral starting materials typically results in a 50:50 mixture of the two enantiomers, known as a racemic mixture. Separating these enantiomers, a process called resolution, is crucial for applications where stereochemistry is important.
A classical and effective method for resolving a racemic carboxylic acid involves the use of a chiral resolving agent, typically a chiral base (e.g., a chiral amine like brucine, strychnine, or a synthetic equivalent). The process involves:
Diastereomeric Salt Formation: The racemic acid is reacted with a single enantiomer of a chiral base. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility.
Separation: The diastereomeric salts are separated based on their differing solubilities through a technique like fractional crystallization.
Liberation of Enantiomers: Each separated diastereomeric salt is then treated with a strong acid (like HCl) to protonate the carboxylate anion, regenerating the individual, optically pure enantiomer of the carboxylic acid and the salt of the chiral amine.
This method remains a fundamental and widely applicable technique for the resolution of chiral carboxylic acids.
Comparative Studies with Related Brominated Acrylic Acids
Comparative analysis of this compound with other related brominated acids reveals key structure-property relationships. These comparisons often focus on aspects like isomerism, the degree of bromination, and the impact of saturation on the molecule's physical and chemical characteristics. While direct, side-by-side research studies comparing a range of brominated acrylic acids are limited, valuable insights can be drawn from analyzing the properties of its isomers and closely related analogues, such as its dibrominated and saturated counterparts.
Further comparisons can be made with related phenylpropanoic acid derivatives that feature different bromination patterns. One of the most studied related compounds is 2,3-dibromo-3-phenylpropanoic acid, which results from the bromination of cinnamic acid. csub.edunih.gov Unlike this compound, this compound is saturated and has two bromine atoms. The addition of bromine across the double bond of trans-cinnamic acid can produce different stereoisomers, specifically enantiomeric pairs. csub.edu For example, the (2R,3S) and (2S,3R) enantiomers are diastereomers of the (2S,3S) and (2R,3R) enantiomers. These diastereomers exhibit significantly different physical properties, most notably their melting points. The erythro form (a mix of 2R,3S and 2S,3R enantiomers) melts at 204 °C, while the threo form (a mix of 2S,3S and 2R,3R enantiomers) melts at a much lower 95 °C. csub.edu This large difference underscores the profound impact that the stereochemical arrangement of bromine atoms has on the crystalline structure and physical properties of the molecule.
The following table summarizes the physical and chemical properties of this compound and these related brominated compounds, providing a basis for comparison.
Table 1: Comparative Properties of Related Phenylpropanoic Acid Derivatives
| Property | (2Z)-3-Bromo-3-phenylacrylic acid chemspider.com | 2,3-Dibromo-3-phenylpropanoic acid nih.gov | 3-Bromo-3-phenylpropanoic acid nih.gov | Cinnamic acid (precursor) nih.gov |
| IUPAC Name | (2Z)-3-Bromo-3-phenylprop-2-enoic acid | 2,3-Dibromo-3-phenylpropanoic acid | 3-Bromo-3-phenylpropanoic acid | (E)-3-Phenylprop-2-enoic acid |
| Molecular Formula | C₉H₇BrO₂ | C₉H₈Br₂O₂ | C₉H₉BrO₂ | C₉H₈O₂ |
| Molecular Weight | 227.05 g/mol | 307.97 g/mol | 229.07 g/mol | 148.16 g/mol |
| Key Structural Difference | Unsaturated, single Br at C3 | Saturated, two Br atoms (C2, C3) | Saturated, single Br at C3 | Unsaturated, no Br |
| Melting Point | Not available | 204 °C (erythro), 95 °C (threo) csub.edu | Not available | 133 °C |
Analytical Methodologies for Detection, Quantification, and Purification of 3 Bromo 2 Methyl 3 Phenylacrylic Acid
Chromatographic Techniques for 3-Bromo-2-methyl-3-phenylacrylic Acid
Chromatographic methods are central to the analysis of this compound, enabling its separation from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Due to the compound's aromatic ring and conjugated system, it is readily detectable by UV detectors. A reversed-phase HPLC method is the most probable approach for its separation and quantification.
While specific HPLC parameters for this exact compound are not widely published, methods for structurally similar phenolic acids, such as cinnamic acid, provide a strong basis for method development. cabidigitallibrary.org A typical setup would involve a C18 column, which is effective for separating moderately polar compounds. cabidigitallibrary.org Gradient elution is often preferred to achieve optimal separation of the target compound from any closely related impurities. cabidigitallibrary.org
The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with acetic or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. cabidigitallibrary.org Detection is typically performed at wavelengths where the phenylacrylic acid chromophore exhibits strong absorbance, such as around 280 nm or 320 nm. cabidigitallibrary.org
Table 1: Illustrative HPLC Conditions for Analysis of Related Phenolic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol and acidified water (e.g., with acetic acid) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 279 nm and 320 nm |
| Column Temperature | 25 °C |
This table is based on established methods for similar compounds and serves as a likely starting point for the analysis of this compound. cabidigitallibrary.org
Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS)
Gas Chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. To overcome this, a derivatization step is typically required to convert the acid into a more volatile ester, for instance, through reaction with a silylating agent or an alcohol in the presence of an acid catalyst.
Once derivatized, the compound can be analyzed by GC coupled with a Mass Spectrometer (GC-MS). This technique provides not only retention time data for quantification but also mass spectra that offer valuable structural information, aiding in the definitive identification of the compound and any impurities. The fragmentation pattern in the mass spectrum would be characteristic of the derivatized this compound molecule.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the separation of reactants, products, and byproducts can be visualized.
The choice of eluent, usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. The components are visualized under UV light, where the aromatic rings of the starting materials and the product will appear as dark spots. The disappearance of the starting material spot and the appearance of the product spot, with its distinct retention factor (Rf) value, indicate the progression of the reaction. For acidic compounds, stains like bromocresol green can also be used for visualization.
Spectrophotometric Quantification Methods for this compound
Spectrophotometric methods are employed for the rapid quantification of this compound in solution.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward method for determining the concentration of this compound in a solution. The presence of the phenyl group conjugated with the acrylic acid moiety results in significant UV absorbance. A UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax).
To quantify the compound, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Crystallization and Recrystallization Techniques for Purification of this compound
Crystallization is a crucial final step for the purification of solid compounds like this compound. This technique separates the compound from soluble impurities based on differences in solubility.
The crude product is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For related compounds like 2,3-dibromo-3-phenylpropanoic acid, a mixed solvent system such as ethanol (B145695) and water has been used effectively. csub.eduresearchgate.net The crude material is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes cloudy, indicating the saturation point. csub.edu The solution is then gently heated until it becomes clear again and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration. For compounds sensitive to water, anhydrous solvents like carbon disulfide have been used for recrystallization. prepchem.com
Table 2: Common Solvents for Crystallization of Related Bromo-Phenyl-Propanoic Acids
| Compound | Solvent(s) |
| 2,3-dibromo-3-phenylpropanoic acid | Ethanol-water mixture csub.eduresearchgate.net |
| 3-bromo-3-phenylpropanoic acid | Carbon disulfide (anhydrous) prepchem.com |
This table provides examples of solvents used for the purification of structurally similar compounds, suggesting potential solvent systems for this compound.
Impurity Profiling and Purity Assessment
Impurity profiling is a critical aspect of the quality control of this compound, involving the identification and quantification of each impurity present in the final product. The purity assessment is then determined based on the collective data of these impurities. The potential impurities can originate from various sources, including the starting materials, by-products of the synthesis, and degradation products.
A common synthetic route to cinnamic acid derivatives is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. youtube.compatsnap.com In the case of this compound, this could involve derivatives of benzaldehyde (B42025) and propanoic anhydride. The subsequent bromination of a precursor like 2-methyl-3-phenylacrylic acid is another key step where impurities can be introduced. rsc.org
Potential Process-Related Impurities:
Based on the typical synthesis pathways, a range of impurities can be anticipated. These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in the bromination step, isomers or products of incomplete bromination could be formed. The purification process, often involving recrystallization, aims to remove these impurities. rsc.org
A comprehensive impurity profiling strategy often involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also invaluable for identifying volatile impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin | Analytical Method for Detection |
| 2-Methyl-3-phenylacrylic acid | Unreacted starting material | HPLC, GC-MS |
| Benzaldehyde | Starting material for precursor | HPLC, GC-MS |
| Propanoic anhydride | Starting material for precursor | GC-MS |
| (Z)-3-Bromo-2-methyl-3-phenylacrylic acid | Isomer of the final product | HPLC, NMR |
| Dibrominated phenylpropanoic acid derivatives | Over-bromination by-product | HPLC, Mass Spectrometry |
| 3-Hydroxy-2-methyl-3-phenylacrylic acid | Hydrolysis by-product | HPLC, Mass Spectrometry |
Detailed Research Findings:
While specific research detailing the impurity profile of this compound is not extensively published, studies on related compounds provide valuable insights. For example, the analysis of other brominated cinnamic acid derivatives often reveals the presence of starting materials and isomeric by-products. The development of a robust analytical method, typically a gradient HPLC method, is essential for the separation of the main compound from these closely related substances.
Method validation according to ICH guidelines would be necessary to ensure that the analytical procedure is fit for its purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for each potential impurity would also be established to ensure that they can be controlled at appropriately low levels.
Table 2: Illustrative HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
The purification of this compound to remove these impurities is typically achieved through recrystallization. The choice of solvent is critical to ensure high recovery of the pure product while leaving the impurities dissolved in the mother liquor. The effectiveness of the purification process is then confirmed by the same analytical methods used for impurity profiling.
Future Research Directions and Emerging Trends for 3 Bromo 2 Methyl 3 Phenylacrylic Acid
Exploration of Novel Synthetic Pathways
The synthesis of highly substituted acrylic acids like 3-bromo-2-methyl-3-phenylacrylic acid often relies on classical multi-step methods which may have limitations regarding yield, atom economy, and functional group tolerance. Future research is trending towards more efficient and sustainable synthetic strategies.
Current industrial production of acrylic acid often involves a two-step gas-phase oxidation of propene, a process that is energy-intensive. maastrichtuniversity.nl Research into milder, liquid-phase oxidation of acrolein using hydrogen peroxide as a green oxidant presents a more sustainable alternative. maastrichtuniversity.nl While not a direct route to the title compound, the principles of developing greener oxidation and functionalization methods are broadly applicable.
Novel synthetic routes for α-substituted acrylic acids are being explored to overcome the drawbacks of traditional methods like the Wittig reaction, which can produce mediocre yields and require strong bases. google.com One patented process highlights an industrial synthesis that uses low-cost raw materials to directly produce α-substituted acrylic acids with high yields. google.com Future work on this compound could adapt such methodologies. A key area of exploration is the development of one-pot methods that combine bromination and olefination steps, potentially starting from simpler precursors like phenylacetic acid or benzaldehyde (B42025) derivatives.
Emerging synthetic technologies could also be applied. These include:
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters for hazardous steps like bromination, improving safety and scalability.
Mechanochemistry: Ball-milling techniques, which have proven effective for generating metal-organic frameworks (MOFs) without bulk solvents, could be investigated for the solid-state synthesis of acrylic acid derivatives. mdpi.com
Biocatalysis: The use of engineered enzymes could provide highly stereoselective pathways to chiral analogues of the target molecule, a feat that is challenging to achieve through traditional chemical synthesis.
Table 1: Comparison of Potential Novel Synthetic Strategies
| Synthetic Strategy | Key Reagents/Setup | Potential Advantages | Research Focus |
|---|---|---|---|
| One-Pot Synthesis | Phenylacetic acid derivatives, Brominating agent (e.g., NBS), Aldehyde | Reduced workup steps, improved overall yield, time and resource efficiency. | Optimization of reaction conditions to control selectivity and minimize side products. |
| Flow Chemistry | Microreactor system, pumps for reagent delivery | Enhanced safety, precise temperature/pressure control, improved scalability and reproducibility. | Reactor design and optimization of flow rates and residence times. |
| C-H Activation/Carboxylation | Phenyl-substituted alkene precursor, CO₂, transition metal catalyst | High atom economy, use of abundant feedstocks (CO₂). researchgate.netresearchgate.net | Development of a catalyst that can selectively functionalize the specific C-H bond. |
| Mechanochemistry | Ball mill, solid-state reactants | Reduced or eliminated solvent use, access to novel reactivity, energy efficiency. mdpi.com | Screening of reaction conditions (frequency, ball size) and additives. |
Development of Advanced Catalytic Systems for Transformations Involving this compound
The vinyl bromide and carboxylic acid functional groups in this compound make it an ideal substrate for a wide array of catalytic transformations. Future research will likely focus on developing advanced catalytic systems to leverage this reactivity for the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions are a major area of interest. The vinyl bromide moiety is a prime handle for reactions such as:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form tri-substituted phenylacrylic acid derivatives. nih.gov The development of catalysts that are effective for sterically hindered substrates and tolerant of the carboxylic acid group is a key challenge. nih.gov
Heck Reaction: Coupling with alkenes to introduce new vinyl groups. youtube.com Ligand-free palladium catalysis in greener solvents like polyethylene (B3416737) glycol (PEG) has shown promise for coupling aryl halides with acrylic acid esters. rsc.org
Sonogashira Coupling: Introduction of alkyne moieties by coupling with terminal alkynes, a standard method for generating sp–sp² carbon–carbon bonds. youtube.comrsc.org
Buchwald-Hartwig Amination: Formation of enamine derivatives by coupling with amines. A novel reactivity pattern for vinyl bromides involves palladium-catalyzed C-N coupling to generate enamines in situ, which can then participate in further reactions. organic-chemistry.org
Beyond established methods, research is moving towards novel catalytic systems. Rhodium(III)-catalyzed C−H activation, directed by the carboxylic acid group, could enable coupling with alkynes or activated alkenes, offering a distinct reaction pathway from those involving the vinyl bromide. snnu.edu.cn Furthermore, palladium-catalyzed decarboxylative annulation, where α-bromoacrylic acids act as C1 insertion units, provides a powerful method for constructing complex polycyclic structures. acs.orgacs.org
Table 2: Emerging Catalytic Transformations for this compound
| Catalytic System | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| Palladium/Chiral Ligands | Asymmetric Suzuki Coupling | Chiral α,β-diaryl acrylic acids | Synthesis of enantiopure pharmaceutical intermediates. nih.gov |
| **Rhodium(III)/Cp*** | Carboxylate-Directed C-H Activation/Annulation | Polycyclic aromatic compounds, heterocycles | Construction of complex core structures for materials or medicinal chemistry. snnu.edu.cn |
| Palladium/dppf | Decarboxylative Cross-Coupling | Dibenzofulvenes, spirocycles | Access to unique fused ring systems. acs.orgacs.org |
| Nickel/Diphosphine Ligands | cine-Substitution | Michael adducts | Transformation of the vinyl bromide into a structurally distinct functional group. organic-chemistry.org |
| Photoredox/Nickel Dual Catalysis | C–H Vinylation | Arylated acrylic acids | Forming C-C bonds under mild, light-driven conditions. mdpi.com |
Integration into Supramolecular Chemistry and Nanotechnology
The distinct functional groups of this compound provide multiple points for non-covalent interactions, making it a promising candidate for the design of functional supramolecular assemblies and nanomaterials.
The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or chains. This feature can be exploited for:
Crystal Engineering: Directing the formation of specific solid-state architectures.
Surface Functionalization: Grafting the molecule onto nanoparticle surfaces to enhance their stability and dispersibility. researchgate.net For instance, acrylic acid has been used to functionalize silicon and iron oxide nanoparticles, demonstrating the versatility of this anchor group. researchgate.netnih.gov
Hydrogel Formation: Poly(acrylic acid) is a well-known component of hydrogels, and monomers with specific functionalities can be incorporated to create "smart" materials that respond to stimuli. nih.govresearchgate.net
The aromatic ring and bromine atom offer further control over supramolecular assembly through π–π stacking and halogen bonding, respectively. Halogen bonding is an increasingly recognized tool in crystal engineering and the design of functional materials. The bromine atom can act as a Lewis acidic site, interacting with Lewis bases to form highly directional and specific contacts. This could be harnessed to build complex, multi-component structures.
A significant emerging trend is the use of such functionalized ligands in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate can coordinate to metal ions or clusters, while the bromo and phenyl groups would decorate the pores of the resulting framework. rsc.orgresearchgate.net This could impart specific properties to the MOF, such as selective gas adsorption or catalytic activity.
Table 3: Supramolecular and Nanotechnology Applications
| Application Area | Key Molecular Feature(s) | Function | Emerging Trend |
|---|---|---|---|
| Nanoparticle Functionalization | Carboxylic Acid | Covalent grafting to oxide surfaces, improving aqueous dispersion and stability. researchgate.netnih.gov | Creating bifunctional colloids for applications like self-stratifying coatings. umass.edu |
| Metal-Organic Frameworks (MOFs) | Carboxylic Acid, Bromo Group | Serves as the organic linker (strut) to build the framework; bromo group functionalizes the pore interior. rsc.orgresearchgate.net | Designing multivariate MOFs with multiple functional linkers for applications like combating multi-drug-resistant bacteria. nih.gov |
| Self-Assembled Monolayers (SAMs) | Carboxylic Acid, Phenyl Group | Anchoring to substrates, forming ordered layers for surface modification. | Using mixed component SAMs to create patterned surfaces with tunable properties. |
| Liquid Crystals | Rigid Phenyl Group, Carboxylic Acid | Potential to act as a building block for liquid crystalline polymers after derivatization. | Incorporating halogen bonding to control mesophase structure and properties. |
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry is an indispensable tool for accelerating research and development, and it holds immense promise for exploring the potential of this compound. Advanced modeling can provide deep mechanistic insights and predict properties before resource-intensive experiments are undertaken. researchgate.net
Key areas for future computational investigation include:
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) can be used to model transition states and reaction pathways for the catalytic transformations described in section 9.2. ugent.be This can help in understanding the role of different ligands and reaction conditions, guiding the design of more efficient catalysts. nih.gov For example, DFT studies have been used to successfully model the kinetics of free-radical polymerization of substituted acrylates. ugent.be
Predicting Spectroscopic Properties: Calculations can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of new derivatives. researchgate.net
Supramolecular Assembly Prediction: Molecular dynamics (MD) simulations and crystal structure prediction (CSP) algorithms can model how molecules of this compound will interact and self-assemble in solution or in the solid state. This can help predict the structure of MOFs or other supramolecular materials. nih.gov
Machine Learning and AI: Emerging machine learning (ML) models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. researchgate.netmit.edu An ML model could be developed to predict the success of various cross-coupling reactions on this substrate with different partners, rapidly screening a vast chemical space in silico. nih.gov
Table 4: Computational Modeling Approaches and Their Applications
| Computational Method | Application for this compound | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling catalytic cycles (e.g., oxidative addition, reductive elimination). ugent.beresearchgate.net | Reaction energy barriers, transition state geometries, catalyst stability, mechanistic pathways. |
| Molecular Dynamics (MD) | Simulating the interaction with nanoparticle surfaces or self-assembly in solution. researchgate.net | Binding free energies, conformational changes, preferred aggregation states. |
| Crystal Structure Prediction (CSP) | Predicting stable polymorphs and cocrystal structures. nih.gov | Solid-state packing, lattice energies, potential for polymorphism. |
| Machine Learning (ML) / QSAR | Predicting reaction yields or potential biological activity of derivatives. researchgate.netnih.gov | Structure-activity/property relationships, prioritization of synthetic targets. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-2-methyl-3-phenylacrylic acid, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves halogenation of the precursor, 2-methyl-3-phenylacrylic acid, using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For purification, recrystallization or column chromatography is advised. Evidence from analogous brominated phenylacetic acids highlights the use of thionyl chloride for acyl chloride intermediates, which can improve reaction efficiency and purity . Purity optimization requires rigorous analytical validation via GC or HPLC (>95% purity thresholds, as noted in supplier catalogs) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms bromine integration .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>97% thresholds, as per catalog standards) .
- Melting Point Analysis : Cross-referencing observed mp with literature values (e.g., 99–102°C for 3-bromophenylacetic acid) detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related brominated aryl compounds .
Q. How should researchers handle storage and stability concerns for this compound?
- Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation, as recommended for brominated boronic acids . Stability tests under varying temperatures and humidity levels are critical. Use TGA/DSC to assess thermal decomposition profiles .
Advanced Research Questions
Q. How can computational tools aid in predicting feasible synthetic pathways or reaction mechanisms for derivatives of this compound?
- Methodological Answer : Databases like REAXYS and BKMS_METABOLIC enable retrosynthetic analysis for derivatives. For example, PubChem’s workflow for brominated acrylamides uses precursor scoring and template relevance heuristics to prioritize routes . Molecular docking simulations (e.g., AutoDock Vina) predict reactivity in cross-coupling reactions, leveraging bromine’s electrophilic character.
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across suppliers or studies?
- Methodological Answer : Discrepancies in mp (e.g., 99–102°C vs. 117–119°C for bromophenylacetic acid isomers ) may arise from polymorphic forms or impurities. Researchers should:
- Perform Differential Scanning Calorimetry (DSC) to identify polymorphs.
- Compare purity data (GC/HPLC) across sources .
- Synthesize the compound independently using peer-reviewed protocols .
Q. How can stereochemical outcomes in reactions involving this compound be controlled?
- Methodological Answer : The compound’s α,β-unsaturated system allows stereoselective additions. For example:
- Michael Additions : Use chiral catalysts (e.g., Cinchona alkaloids) to induce enantioselectivity.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization to retain stereochemistry .
Q. What role does the bromine substituent play in modulating reactivity or biological activity in downstream applications?
- Methodological Answer : Bromine enhances electrophilicity, facilitating nucleophilic substitutions (e.g., SN2 reactions) or Heck couplings. In medicinal chemistry, brominated analogs often exhibit improved binding affinity due to halogen bonding, as seen in bromophenylacetic acid derivatives . Bioactivity assays (e.g., enzyme inhibition studies) should correlate substituent effects with potency.
Methodological Notes for Experimental Design
- Contradiction Mitigation : Replicate experiments using compounds from multiple suppliers (e.g., Kanto Reagents vs. Thermo Scientific) to assess batch variability .
- Safety Protocols : Refer to SDS guidelines for handling acrylate derivatives (e.g., eye/skin protection, ventilation) .
- Data Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) meticulously, as minor variations significantly impact brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
